

A Technical Guide to Commercial Sources and Purity of Rosuvastatin-d3

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Compound of Interest

Compound Name: Rosuvastatin-d3

Cat. No.: B1139452

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for **Rosuvastatin-d3**. This deuterated analog of Rosuvastatin serves as a critical internal standard in pharmacokinetic and metabolic studies, demanding high purity and thorough characterization. This document is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing **Rosuvastatin-d3** of appropriate quality for their studies.

Commercial Sources of Rosuvastatin-d3

Rosuvastatin-d3 is available from several reputable suppliers of reference standards and stable isotope-labeled compounds. The product is typically offered as the sodium or calcium salt. The following table summarizes key commercial suppliers and available product forms.

Supplier	Product Name(s)	Form(s) Available	Additional Notes
LGC Standards	Rosuvastatin-d3 Sodium Salt	Neat	Distributes products from Toronto Research Chemicals (TRC). A Certificate of Analysis is available. [1] [2] [3]
Cayman Chemical	Rosuvastatin (calcium salt)	Crystalline Solid	While a specific CoA for Rosuvastatin-d3 was not publicly available, Cayman Chemical provides detailed Certificates of Analysis for their certified reference materials (CRMs), which include purity and concentration data. [4] [5] [6] [7]
Toronto Research Chemicals (TRC)	Rosuvastatin-d3 Sodium Salt	Neat	Products are distributed through LGC Standards. TRC provides a complete analytical data package with their products. [8] [9]

Purity and Characterization

The quality of **Rosuvastatin-d3** is defined by its chemical purity and its isotopic enrichment. Commercially available **Rosuvastatin-d3** is typically of high purity, as confirmed by a Certificate of Analysis (CoA).

Representative Purity Specifications

The following table provides a summary of typical purity specifications for commercially available **Rosuvastatin-d3**, based on data from supplier documentation and representative Certificates of Analysis for analogous compounds.

Parameter	Typical Specification	Analytical Method(s)
Chemical Purity (HPLC)	≥95% to >98%	High-Performance Liquid Chromatography (HPLC)
Isotopic Purity (d3)	Typically >99 atom % D	Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)
Residual Solvents	Conforms to ICH Q3C guidelines	Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Identity	Conforms to structure	¹ H-NMR, MS
Water Content	Specified as a percentage	Karl Fischer Titration

Experimental Protocols

Accurate determination of the purity and identity of **Rosuvastatin-d3** requires robust analytical methodologies. The following section details typical experimental protocols for the key analyses.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for Rosuvastatin and is suitable for determining the chemical purity of **Rosuvastatin-d3** and detecting any non-deuterated or other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

- **Mobile Phase:** A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH adjusted to the acidic range). The exact composition may vary and should be optimized for best separation.
- **Flow Rate:** Typically 1.0 mL/min.
- **Detection:** UV detection at approximately 242 nm.
- **Sample Preparation:** A stock solution of **Rosuvastatin-d3** is prepared in a suitable solvent such as methanol or acetonitrile and then diluted to an appropriate concentration with the mobile phase.
- **Analysis:** The sample is injected into the HPLC system, and the peak area of **Rosuvastatin-d3** is compared to that of a certified reference standard. Purity is calculated based on the relative peak areas.

Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H -NMR spectroscopy is a powerful tool for determining the isotopic purity of deuterated compounds by comparing the integral of the proton signal at the site of deuteration with the integrals of other non-deuterated protons in the molecule.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Sample Preparation:** The **Rosuvastatin-d3** sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3).
- **Data Acquisition:** A standard ^1H -NMR spectrum is acquired.
- **Data Analysis:** The integral of the residual proton signal in the deuterated position (e.g., the N-methyl group) is compared to the integral of a well-resolved proton signal from a non-deuterated part of the molecule. The isotopic purity is calculated from the ratio of these integrals. For a more detailed analysis, comparison with the ^1H -NMR spectrum of a non-deuterated Rosuvastatin standard is recommended.

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

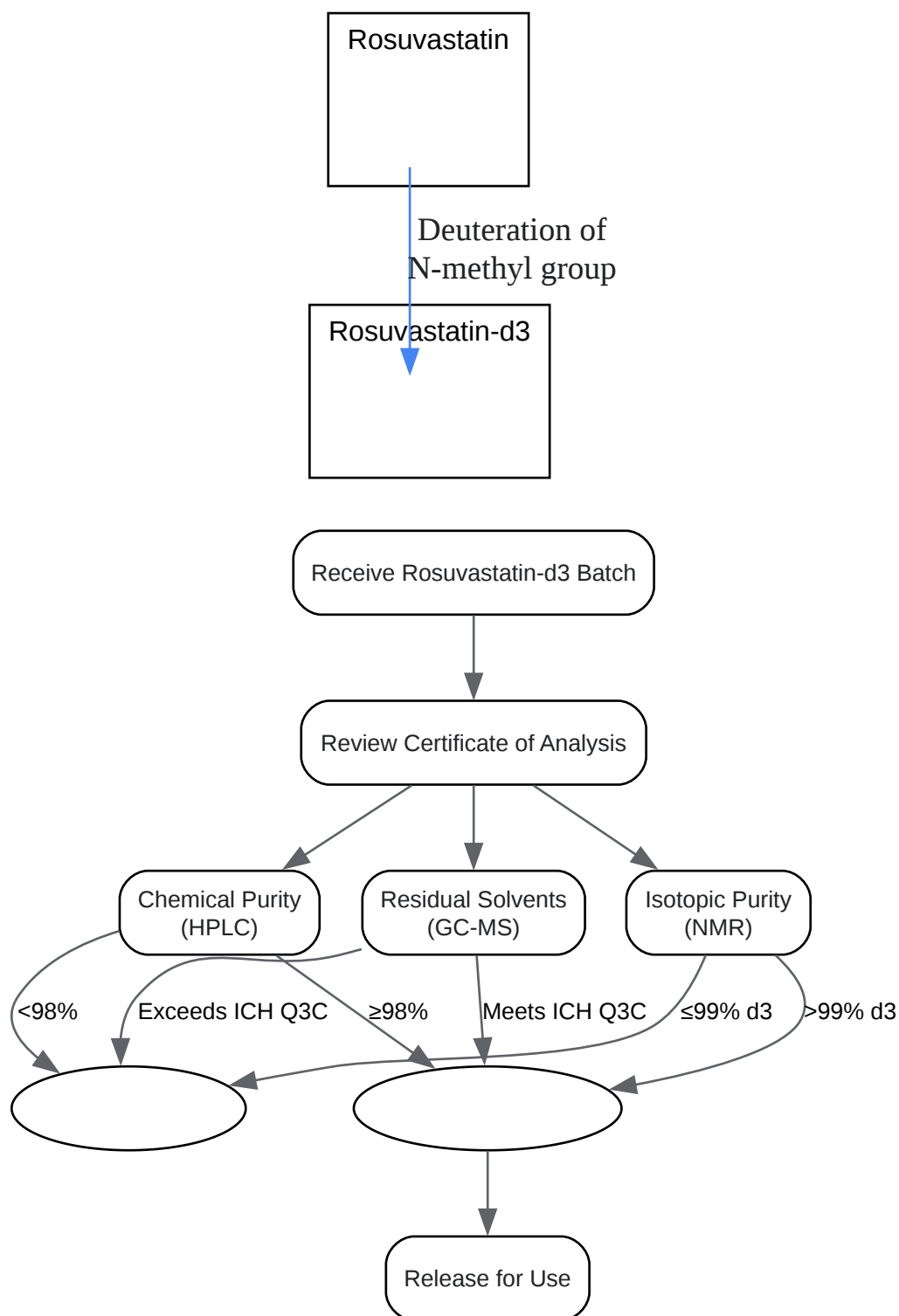
This method is used to identify and quantify any residual organic solvents that may be present from the synthesis and purification process, ensuring compliance with ICH Q3C guidelines.^[10]

- Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
- Column: A column suitable for volatile organic compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase).
- Carrier Gas: Helium at a constant flow rate.
- Headspace Parameters:
 - Vial Equilibration Temperature: Typically around 80-100 °C.
 - Vial Equilibration Time: Sufficient time to allow for partitioning of the volatile solvents into the headspace, often around 15-30 minutes.
- GC Oven Temperature Program: A temperature gradient is used to separate the various potential residual solvents.
- MS Detection: The mass spectrometer is operated in full scan mode to identify the solvents, and selected ion monitoring (SIM) mode can be used for quantification.
- Sample Preparation: A known amount of the **Rosuvastatin-d3** sample is weighed into a headspace vial and dissolved in a suitable high-boiling solvent (e.g., dimethyl sulfoxide).
- Analysis: The headspace of the sample vial is injected into the GC-MS system. The detected peaks are identified by their mass spectra and retention times, and quantified by comparison to a standard containing known amounts of the potential residual solvents.

Visualizations

Chemical Structure Relationship

The following diagram illustrates the structural relationship between Rosuvastatin and its deuterated analog, **Rosuvastatin-d3**.



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